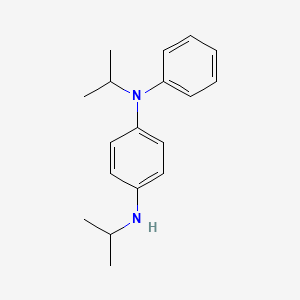
N~1~-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine typically involves the reaction of aniline with isopropylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Substitution: Reagents such as bromine (Br~2~) and sulfuric acid (H~2~SO~4~) are often used under controlled conditions.
Major Products:
Oxidation: The major product is a quinone derivative.
Substitution: The major products depend on the electrophile used but typically include substituted aromatic compounds.
Applications De Recherche Scientifique
N~1~-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine has various applications in scientific research:
Mécanisme D'action
The mechanism by which N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine exerts its effects involves its low ionization energy, which allows it to react with ozone faster than ozone reacts with rubber. This reaction converts the compound to the corresponding aminoxyl radical (R~2~N–O•), with ozone being converted to a hydroperoxyl radical (HOO•). These species can then be scavenged by other antioxidant polymer stabilizers .
Comparaison Avec Des Composés Similaires
N,N’-Di-2-butyl-1,4-phenylenediamine: Another phenylenediamine-based antioxidant used as a fuel additive.
6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine): Used as an antiozonant in rubbers, similar to N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine, but migrates more slowly.
Uniqueness: N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine is unique due to its specific structure, which provides effective protection against ozone degradation in rubber materials. Its ability to quickly react with ozone and form stabilizing radicals makes it a valuable compound in the rubber industry .
Propriétés
Numéro CAS |
91173-92-1 |
|---|---|
Formule moléculaire |
C18H24N2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-N-phenyl-1-N,4-N-di(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)19-16-10-12-18(13-11-16)20(15(3)4)17-8-6-5-7-9-17/h5-15,19H,1-4H3 |
Clé InChI |
ARGBNJMRCXQFBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=C(C=C1)N(C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


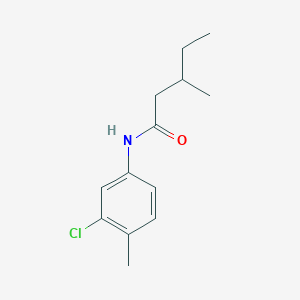
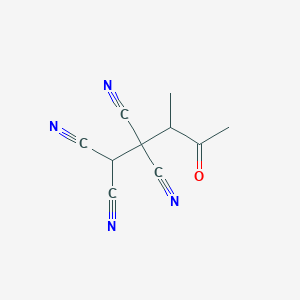
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)
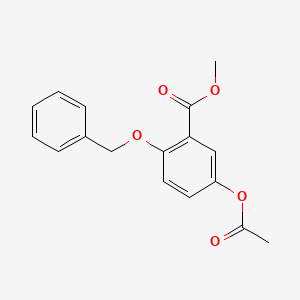
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)

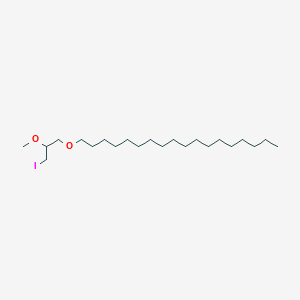
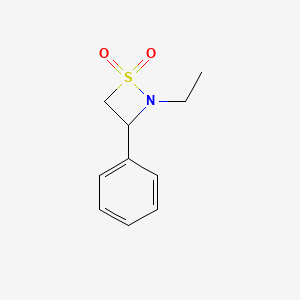
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
